molecular formula C20H21N3O3S B11161723 [4-(1,2-Benzisothiazol-3-yl)piperazino](3,4-dimethoxyphenyl)methanone

[4-(1,2-Benzisothiazol-3-yl)piperazino](3,4-dimethoxyphenyl)methanone

Cat. No.: B11161723
M. Wt: 383.5 g/mol
InChI Key: LVPWRKWGIZYBEK-UHFFFAOYSA-N
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Description

4-(1,2-Benzisothiazol-3-yl)piperazinomethanone is a complex organic compound with the molecular formula C20H21N3O3S and a molecular weight of 383.4640 This compound is known for its unique structure, which includes a benzisothiazole ring, a piperazine ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 4-(1,2-Benzisothiazol-3-yl)piperazinomethanone typically involves multiple steps, starting with the preparation of the benzisothiazole and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

4-(1,2-Benzisothiazol-3-yl)piperazinomethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its unique structure and properties. In medicine, it may be explored for its potential use in drug development. In industry, it can be utilized in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 4-(1,2-Benzisothiazol-3-yl)piperazinomethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

When compared to similar compounds, 4-(1,2-Benzisothiazol-3-yl)piperazinomethanone stands out due to its unique combination of functional groups and structural features. Similar compounds include 4-phenoxyaniline compound with tetrachlorostannane and nefazodone related compound B . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical and biological properties.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H21N3O3S/c1-25-16-8-7-14(13-17(16)26-2)20(24)23-11-9-22(10-12-23)19-15-5-3-4-6-18(15)27-21-19/h3-8,13H,9-12H2,1-2H3

InChI Key

LVPWRKWGIZYBEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)OC

Origin of Product

United States

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